molecular formula C37H45N5O8 B145223 Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide CAS No. 133525-12-9

Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide

Cat. No.: B145223
CAS No.: 133525-12-9
M. Wt: 687.8 g/mol
InChI Key: IHOJNXHPVYGHSL-DFXXCKAUSA-N
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Description

Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of proteases. This compound is a fluorogenic substrate that emits fluorescence upon cleavage by proteases, making it a valuable tool for studying protease activity in vitro and in vivo.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the compound is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The final product undergoes rigorous purification processes, such as high-performance liquid chromatography (HPLC), to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide primarily undergoes hydrolysis reactions when exposed to proteases. The cleavage of the peptide bond between the tryptophan and methylcoumarinamide moieties results in the release of a fluorescent signal.

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include various proteases such as trypsin, chymotrypsin, and other serine proteases. The reaction conditions often involve incubation at 37°C to mimic physiological conditions.

Major Products

The major product formed from the hydrolysis of this compound is the fluorescent methylcoumarinamide moiety, which can be quantitatively measured to assess protease activity.

Scientific Research Applications

Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is widely used in scientific research due to its versatility and sensitivity. Some of its key applications include:

    Protease Activity Assays: Used to measure the activity of various proteases in biochemical assays.

    Drug Discovery: Employed in high-throughput screening to identify potential protease inhibitors.

    Enzyme Kinetics: Utilized to study the kinetic parameters of protease-catalyzed reactions.

    Protein Structure Studies: Aids in understanding the structure and function of proteases by providing insights into substrate specificity

Mechanism of Action

The mechanism of action of succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide involves its cleavage by proteases at the peptide bond between the tryptophan and methylcoumarinamide moieties. This cleavage releases the fluorescent methylcoumarinamide, which can be detected and quantified. The molecular targets of this compound are the active sites of proteases, where it binds and undergoes hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    Succinyl-alanyl-alanyl-phenylalanyl-methylcoumarinamide: Another fluorogenic substrate used for measuring protease activity.

    Succinyl-glycyl-glycyl-phenylalanyl-methylcoumarinamide: Similar in structure and function, used in protease assays.

Uniqueness

Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is unique due to its specific sequence of amino acids, which provides distinct substrate specificity for certain proteases. This specificity makes it particularly useful for studying proteases that preferentially cleave at isoleucine and tryptophan residues.

Properties

CAS No.

133525-12-9

Molecular Formula

C37H45N5O8

Molecular Weight

687.8 g/mol

IUPAC Name

4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C37H45N5O8/c1-6-20(3)33(40-30(43)14-15-31(44)45)36(48)41-34(21(4)7-2)37(49)42-35(47)28(17-23-19-38-27-11-9-8-10-26(23)27)39-24-12-13-25-22(5)16-32(46)50-29(25)18-24/h8-13,16,18-21,28,33-34,38-39H,6-7,14-15,17H2,1-5H3,(H,40,43)(H,41,48)(H,44,45)(H,42,47,49)/t20-,21-,28-,33-,34-/m0/s1

InChI Key

IHOJNXHPVYGHSL-DFXXCKAUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O

133525-12-9

Synonyms

Suc-Ile-Ile-Trp-MCA
succinyl-Ile-Ile-Trp-methylcoumarinamide
succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide

Origin of Product

United States

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